4-Nitro-1H-imidazole, sodium salt

Radiosensitizer Tumor hypoxia Enhancement ratio

4-Nitro-1H-imidazole, sodium salt (CAS 58031-81-5; molecular formula C3H4N3NaO2; molecular weight 137.07 g/mol) is the sodium salt form of 4-nitroimidazole, belonging to the nitroimidazole class of heterocyclic compounds characterized by a nitro group substituted at the 4-position of the imidazole ring. The compound exhibits a boiling point of 237°C at 760 mmHg and, as a sodium salt, demonstrates enhanced aqueous solubility compared to its free acid counterpart (4-nitroimidazole, CAS 3034-38-6), which is only slightly soluble in water.

Molecular Formula C3H4N3NaO2
Molecular Weight 137.07 g/mol
CAS No. 58031-81-5
Cat. No. B12671824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1H-imidazole, sodium salt
CAS58031-81-5
Molecular FormulaC3H4N3NaO2
Molecular Weight137.07 g/mol
Structural Identifiers
SMILESC1NC(=C[N-]1)[N+](=O)[O-].[Na+]
InChIInChI=1S/C3H4N3O2.Na/c7-6(8)3-1-4-2-5-3;/h1,5H,2H2;/q-1;+1
InChIKeyXZXHCWYUJOXWNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1H-imidazole, Sodium Salt (CAS 58031-81-5): Chemical Identity, Physicochemical Profile, and Research-Grade Procurement Baseline


4-Nitro-1H-imidazole, sodium salt (CAS 58031-81-5; molecular formula C3H4N3NaO2; molecular weight 137.07 g/mol) is the sodium salt form of 4-nitroimidazole, belonging to the nitroimidazole class of heterocyclic compounds characterized by a nitro group substituted at the 4-position of the imidazole ring [1]. The compound exhibits a boiling point of 237°C at 760 mmHg [2] and, as a sodium salt, demonstrates enhanced aqueous solubility compared to its free acid counterpart (4-nitroimidazole, CAS 3034-38-6), which is only slightly soluble in water [3]. This salt form is utilized as a synthetic intermediate and a precursor for derivatization in the development of radiolabeled imaging agents, hypoxic cell radiosensitizers, and antitubercular agents, where the 4-nitro substitution pattern confers distinct electronic and steric properties relative to the more clinically prevalent 2-nitro and 5-nitroimidazole isomers [4].

Why 4-Nitro-1H-imidazole, Sodium Salt Cannot Be Interchanged with 2-Nitro or 5-Nitroimidazole Analogs: A Quantitative Justification for Precise Procurement


Generic substitution among nitroimidazole positional isomers is scientifically unsound due to fundamental differences in reduction potential, biological activity profiles, and physicochemical properties that directly impact experimental outcomes. The one-electron reduction potential (E¹₇) of 4-nitroimidazole (≤−527 mV) is substantially more negative than that of 2-nitroimidazoles (e.g., −398 mV for misonidazole analog) and 5-nitroimidazoles (e.g., −486 mV for metronidazole analog), rendering 4-nitroimidazoles weaker oxidants and biochemically inactive under conditions where 2- and 5-nitro isomers demonstrate potent antimicrobial or radiosensitizing activity [1]. Furthermore, the 4-nitro substitution pattern uniquely confers aerobic activity against Mycobacterium tuberculosis, a property entirely absent in 5-nitroimidazoles like metronidazole, which are active only under anaerobic conditions [2]. The sodium salt form additionally provides critical solubility and handling advantages over the free acid, enabling aqueous-based synthetic protocols that would be impractical with the poorly water-soluble 4-nitroimidazole free base [3]. These non-interchangeable electronic, biological, and physicochemical distinctions mandate precise procurement of the specified CAS 58031-81-5 compound for reproducible research outcomes.

Quantitative Comparative Evidence: 4-Nitro-1H-imidazole, Sodium Salt (CAS 58031-81-5) Versus Closest Analogs in Radiosensitization, Electrochemistry, and Antimicrobial Activity


Radiosensitization Efficacy: 4-Nitroimidazole (iso-Metronidazole) Enhancement Ratio Compared to Metronidazole in Tumor Models

4-Nitroimidazole (iso-metronidazole) demonstrates radiosensitizing enhancement ratios of 1.2 to 1.4 for radiation-induced regrowth delay and local tumor control in mamma adenocarcinomas and Lewis lung tumors at a concentration of 0.5 mg/g body weight, directly compared to the 5-nitroimidazole drug metronidazole as a reference substance [1]. The study employed transplanted tumor models with Cobalt-60 gamma radiation, confirming that 4-nitroimidazole achieves similar radiosensitizing ability to metronidazole [1].

Radiosensitizer Tumor hypoxia Enhancement ratio

Blood-Brain Barrier Penetration and Partition Coefficient: 4-Nitroimidazole Exhibits Lower Lipophilicity and Reduced Brain Exposure Versus Metronidazole

4-Nitroimidazole possesses an octanol/water partition coefficient (P) of 0.26, which is substantially lower than the P value of 0.96 for metronidazole [1]. This physicochemical difference translates to a significantly reduced brain penetration: the brain-to-tumor ratio 15 minutes after intraperitoneal injection is 0.39 for 4-nitroimidazole compared to 1.07 for the more lipophilic metronidazole [1]. Clinical observations noted that the neurotoxicity of metronidazole and misonidazole limits their achievable tumor tissue concentrations for optimal radiosensitization, whereas 4-nitroimidazole's lower brain penetration may confer a therapeutic gain [1].

Partition coefficient Blood-brain barrier Neurotoxicity Biodistribution

One-Electron Reduction Potential: 4-Nitroimidazole Is a Significantly Weaker Oxidant Than 2-Nitro and 5-Nitroimidazole Isomers

The one-electron reduction potential at pH 7 (E¹₇) of 4-nitroimidazole is ≤−527 mV (±10 mV), as determined by pulse radiolysis equilibrium measurements with quinone reference couples [1]. This value is substantially more negative than the E¹₇ of 2-nitroimidazole analogs (e.g., −398 mV for 1-(2-hydroxyethyl)-2-nitroimidazole) and 5-nitroimidazole analogs (e.g., −486 mV for 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) [1]. The data establish that 4-nitroimidazoles are weaker oxidants than both 2-nitro and 5-nitro isomers, a property that correlates with their lack of antimicrobial activity under biological conditions [1].

Electrochemistry Reduction potential Pulse radiolysis Electron affinity

Antitubercular Activity Spectrum: 4-Nitroimidazole Scaffold Confers Aerobic Activity Absent in 5-Nitroimidazoles

The 4-nitroimidazole PA-824 is active against both aerobic and anaerobic Mycobacterium tuberculosis (Mtb), whereas 5-nitroimidazoles like metronidazole are active against only anaerobic Mtb [1]. The nitro group is required for activity in all compounds, but the key determinants of aerobic activity in the 4-nitroimidazole series include the bicyclic oxazine, lipophilic tail, and 2-position oxygen [1]. Neither the corresponding bicyclic analog nor addition of a lipophilic tail conveyed aerobic activity to 5-nitroimidazoles [1].

Antitubercular Mycobacterium tuberculosis Aerobic activity PA-824

Radiolabeling Efficiency: 4-Nitroimidazole Derivatives Achieve >95% ⁹⁹ᵐTc-Tricarbonyl Complexation Yield Under Mild Conditions

An iminodiacetic acid derivative of 4-nitroimidazole was radiolabeled with the ⁹⁹ᵐTc-tricarbonyl core, achieving a complexation yield exceeding 95% under mild conditions using 100 µg of ligand in 1 mL [1]. The resulting complex demonstrated tumor uptake of 1.26% injected dose per gram (% ID/g) at 30 minutes post-injection in Swiss mice bearing fibrosarcoma tumors, with a maximum tumor-to-muscle ratio of 3.33 observed at 60 minutes post-injection [1].

Radiolabeling Technetium-99m SPECT imaging Tumor hypoxia

Aqueous Solubility Advantage: Sodium Salt Form Enables Water-Based Synthetic Protocols Inaccessible to Free Acid 4-Nitroimidazole

4-Nitroimidazole free acid (CAS 3034-38-6) is described as only slightly soluble in water, with solubility primarily in organic solvents such as ethanol, DMSO, and DMF [1][2]. In contrast, the sodium salt form (CAS 58031-81-5) is an ionic salt that exhibits substantially enhanced aqueous solubility, enabling its direct use in aqueous reaction media for conjugation, radiolabeling, and bioconjugation chemistry [3].

Solubility Formulation Synthetic intermediate Aqueous chemistry

Optimal Research and Industrial Applications for 4-Nitro-1H-imidazole, Sodium Salt (CAS 58031-81-5): Evidence-Driven Use Cases


Hypoxic Tumor Radiosensitizer Development with Reduced Neurotoxicity Risk

Procure 4-nitro-1H-imidazole, sodium salt for preclinical radiosensitizer development programs where lower blood-brain barrier penetration is desired to mitigate neurotoxicity. Evidence demonstrates that 4-nitroimidazole exhibits an octanol/water partition coefficient of 0.26 (versus 0.96 for metronidazole) and a brain-to-tumor ratio of 0.39 (versus 1.07 for metronidazole) at 15 minutes post-injection, while maintaining comparable radiosensitizing efficacy (enhancement ratio 1.2–1.4) in transplanted tumor models [1]. This CNS-sparing profile directly addresses the dose-limiting neurotoxicity of 2-nitroimidazole (misonidazole) and 5-nitroimidazole (metronidazole) radiosensitizers [1].

Aerobic-Active Antitubercular Medicinal Chemistry Scaffold

Utilize 4-nitro-1H-imidazole, sodium salt as the core scaffold for synthesizing antitubercular agents with aerobic activity against Mycobacterium tuberculosis. The 4-nitroimidazole scaffold (exemplified by PA-824) uniquely confers activity against both aerobic and anaerobic Mtb, a property completely absent in 5-nitroimidazoles like metronidazole [2]. The sodium salt form provides the aqueous solubility necessary for subsequent functionalization reactions required to install the bicyclic oxazine, lipophilic tail, and 2-position oxygen determinants of aerobic activity [2].

⁹⁹ᵐTc-Based SPECT Imaging Agent Precursor for Tumor Hypoxia

Select 4-nitro-1H-imidazole, sodium salt as the starting material for synthesizing ⁹⁹ᵐTc-labeled radiopharmaceuticals targeting tumor hypoxia. Iminodiacetic acid derivatives of 4-nitroimidazole achieve >95% radiolabeling yield with the ⁹⁹ᵐTc-tricarbonyl core under mild conditions, producing complexes with tumor uptake of 1.26% ID/g at 30 minutes and tumor-to-muscle ratios up to 3.33 at 60 minutes post-injection [3]. The sodium salt's aqueous solubility facilitates efficient conjugation and purification in radiopharmaceutical preparation workflows [4].

Isomeric Control and Structure-Activity Relationship Studies in Nitroimidazole Research

Procure 4-nitro-1H-imidazole, sodium salt as an essential isomeric control compound for structure-activity relationship (SAR) studies across the nitroimidazole class. With a one-electron reduction potential (E¹₇) of ≤−527 mV, this compound is a significantly weaker oxidant than both 2-nitroimidazoles (e.g., −398 mV) and 5-nitroimidazoles (e.g., −486 mV), correlating with its lack of antimicrobial activity under biological conditions [5]. This distinct electronic profile enables researchers to systematically probe the relationship between reduction potential and biological activity, with the sodium salt form providing experimental convenience in aqueous assay systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitro-1H-imidazole, sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.